4-(N,N-dimethylsulfamoyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzamide - 1904239-57-1

4-(N,N-dimethylsulfamoyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzamide

Catalog Number: EVT-2942175
CAS Number: 1904239-57-1
Molecular Formula: C19H19N3O4S
Molecular Weight: 385.44
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2-Aminophenyl)-4-[(4-(pyridin-3-yl)pyrimidin-2-ylamino)methyl]benzamide (MGCD0103)

Compound Description: MGCD0103 is a non-hydroxamate isotype-selective histone deacetylase (HDAC) inhibitor that targets HDAC isotypes 1 to 3 and 11. [] Preclinical studies demonstrate that MGCD0103 exhibits significant in vivo antitumor activity with low toxicity. [] Induction of histone acetylation in tumors by MGCD0103 has been correlated with antitumor activity in mouse models with human tumor xenografts. []

Relevance: While not sharing a direct structural overlap, both MGCD0103 and 4-(N,N-dimethylsulfamoyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzamide fall under the category of benzamide derivatives, a class of compounds with diverse biological activities. The presence of a benzamide moiety in both compounds highlights their potential for targeting similar biological pathways, despite differences in other structural features. Furthermore, both compounds feature a heterocyclic ring directly attached to the benzamide nitrogen, suggesting potential exploration of structure-activity relationships within this chemical space.

4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-N-[5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]benzamide

Compound Description: This compound is a potent and selective inhibitor of Bcr-Abl kinase, exhibiting activity against both wild-type and mutant forms of the enzyme. [, ] It has been investigated for its potential in treating leukemia, particularly chronic myelogenous leukemia and acute lymphocytic leukemia. []

Relevance: This compound shares significant structural similarities with 4-(N,N-dimethylsulfamoyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzamide. Both compounds possess a central benzamide core, a pyridin-3-yl moiety, and a substituted phenyl ring attached to the benzamide nitrogen. These shared structural features suggest a potential for overlapping biological activity profiles and highlight the importance of these chemical groups for biological activity within this class of compounds. ,

4-(4-Methylpiperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)phenyl]benzamide (Imatinib)

Compound Description: Imatinib is a 2-phenylaminopyrimidine derivative that functions as a specific inhibitor of Bcr-Abl kinase. [] It competes with ATP for the binding site at the SH1 catalytic domain of Bcr-Abl, inhibiting Bcr-Abl autophosphorylation and maintaining the kinase in an inactive conformation. [, ] Imatinib has demonstrated efficacy in treating chronic myelogenous leukemia and is currently a standard treatment for this disease. []

Relevance: Imatinib exhibits structural similarities to 4-(N,N-dimethylsulfamoyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzamide, notably the presence of a benzamide core and a pyridin-3-yl-pyrimidin-2-yl moiety. Although they differ in substituents on the phenyl ring attached to the benzamide nitrogen, the shared core structure suggests a potential for related biological activities, specifically targeting tyrosine kinase pathways. Understanding the impact of structural variations between these compounds could contribute to the development of more potent and selective kinase inhibitors.

4-(4-Methylpiperazin-1-ylmethyl)-N-[6-methyl-5-(4-pyridin-3-yl-pyrimidin-2-ylamino)-pyridin-3-yl]-3-trifluoromethyl-benzamide (Flumatinib)

Compound Description: Flumatinib is another antineoplastic tyrosine kinase inhibitor under investigation for the treatment of chronic myelogenous leukemia. [] Its primary metabolites in humans result from N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis. [] Flumatinib exhibits a predominant metabolic pathway involving amide bond cleavage, yielding corresponding hydrolytic products. []

4-Chloro-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide (PAP19)

Compound Description: PAP19 is an imatinib derivative designed as a platelet-derived growth factor (PDGF) kinase inhibitor. [] It has been studied for its potential in reducing liver fibrosis by specifically targeting hepatic stellate cells. []

Relevance: PAP19 shares the benzamide core structure and pyridin-3-yl-pyrimidin-2-ylamino group with 4-(N,N-dimethylsulfamoyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzamide, demonstrating the importance of these structural features for targeting tyrosine kinase activity. Both compounds differ in the substituents on the benzamide ring and the nature of the group attached to the benzamide nitrogen. These differences highlight how subtle modifications to the core structure can be used to fine-tune the target specificity and potentially enhance the efficacy of kinase inhibitors.

Properties

CAS Number

1904239-57-1

Product Name

4-(N,N-dimethylsulfamoyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzamide

IUPAC Name

4-(dimethylsulfamoyl)-N-[[6-(furan-2-yl)pyridin-3-yl]methyl]benzamide

Molecular Formula

C19H19N3O4S

Molecular Weight

385.44

InChI

InChI=1S/C19H19N3O4S/c1-22(2)27(24,25)16-8-6-15(7-9-16)19(23)21-13-14-5-10-17(20-12-14)18-4-3-11-26-18/h3-12H,13H2,1-2H3,(H,21,23)

InChI Key

XJXOSRXYOSZGFF-UHFFFAOYSA-N

SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=CN=C(C=C2)C3=CC=CO3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.